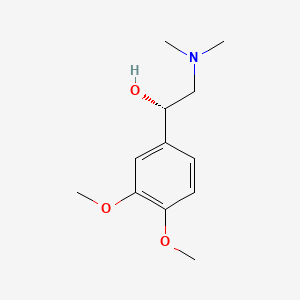

(+)-Macromerine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33066-27-2 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

(1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |

InChI |

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1 |

InChI Key |

YAIPYAQVBZPSSC-SNVBAGLBSA-N |

Isomeric SMILES |

CN(C)C[C@H](C1=CC(=C(C=C1)OC)OC)O |

Canonical SMILES |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Macromerine chemical structure and properties

An In-Depth Technical Guide to (+)-Macromerine

Introduction

This compound, a phenethylamine (B48288) derivative, is a naturally occurring alkaloid first identified in the cactus Coryphantha macromeris.[1] It is also found in other related species of the Cactaceae family, such as C. runyonii and C. elephantidens.[1] Structurally, it is the O³,O⁴,N-trimethyl derivative of adrenaline. Its chemical designation is (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, also known as β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dimethoxyphenyl group attached to an ethanolamine (B43304) backbone with two methyl groups on the amine.

Physicochemical Properties

The key physicochemical properties of this compound and its related forms are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol | [1] |

| Synonyms | β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine | [1] |

| Molecular Formula | C₁₂H₁₉NO₃ | [1] |

| Molar Mass | 225.288 g·mol⁻¹ | [1] |

| Melting Point (°C) | Not available for the (+) form | |

| dl-form Melting Point (°C) | 46-47 | |

| l-form Melting Point (°C) | 66-67.5 | |

| d-form Melting Point (°C) | 60-62 | |

| dl-form HCl Melting Point (°C) | 163-164 | |

| l-form HCl Melting Point (°C) | 178-179 | |

| d-form HCl Melting Point (°C) | 178-179 | |

| Optical Rotation | Not available for the (+) form | |

| l-form [α]D²⁵ | -147.01° (c=0.0390 g/mL in chloroform) | |

| l-form [α]D²⁵ | -42.61° (c=0.0200 g/mL in absolute alcohol) | |

| d-form HCl [α]D¹⁸ | +51.5° (c=2.2 in 50% ethanol) | |

| l-form HCl [α]D¹⁸ | -41.3° (c=2.04 in 50% ethanol) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 3H | Ar-H |

| ~4.8 | dd | 1H | CH-OH |

| ~3.8 | s | 6H | 2 x OCH₃ |

| ~2.5 | m | 2H | CH₂-N |

| ~2.3 | s | 6H | N(CH₃)₂ |

| ~3.5 (broad) | s | 1H | OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | Ar-C-O |

| ~148.5 | Ar-C-O |

| ~135.0 | Ar-C |

| ~118.5 | Ar-CH |

| ~111.0 | Ar-CH |

| ~109.5 | Ar-CH |

| ~70.0 | CH-OH |

| ~65.0 | CH₂-N |

| ~55.9 | OCH₃ |

| ~45.0 | N(CH₃)₂ |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 225 | [M]⁺ (Molecular Ion) |

| 208 | [M-OH]⁺ |

| 180 | [M-N(CH₃)₂]⁺ |

| 151 | [M-CH(OH)CH₂N(CH₃)₂]⁺ (benzylic cleavage) |

| 74 | [CH₂N(CH₃)₂]⁺ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~3050 | Weak | C-H stretch (aromatic) |

| 1600, 1515, 1465 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260, 1030 | Strong | C-O stretch (ethers and alcohol) |

Experimental Protocols

Isolation from Coryphantha macromeris

The following is a generalized protocol for the extraction and isolation of macromerine (B1210253) from its natural source, based on standard alkaloid extraction procedures.

-

Drying and Pulverization: The fresh plant material (Coryphantha macromeris) is dried in a ventilated oven at a temperature below 50°C to prevent degradation of the alkaloids. The dried material is then pulverized into a fine powder.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as petroleum ether, in a Soxhlet apparatus. This step removes lipids, waxes, and other non-polar compounds.

-

Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, to extract the alkaloids.

-

Acid-Base Extraction:

-

The alcoholic extract is concentrated under reduced pressure.

-

The residue is dissolved in a dilute aqueous acid solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., dichloromethane (B109758) or ether) to remove any remaining neutral or acidic impurities.

-

The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NaOH or Na₂CO₃) to a pH of around 10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

The free base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

-

Purification: The crude alkaloid extract is purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina, with a gradient of solvents (e.g., chloroform with increasing amounts of methanol), is commonly employed. The fractions are monitored by thin-layer chromatography (TLC).

-

Crystallization: The purified macromerine is obtained by crystallization from a suitable solvent system to yield the final product.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved from (S)-(+)-adrenaline dimethyl ether. The overall workflow is depicted below.

Detailed Steps:

-

Synthesis of Racemic Adrenaline Dimethyl Ether:

-

Step 1: Friedel-Crafts Acylation: Veratrole is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield α-chloro-3,4-dimethoxyacetophenone.

-

Step 2: Amination: The resulting chloro ketone is then reacted with dimethylamine (B145610) to produce α-dimethylamino-3,4-dimethoxyacetophenone.

-

Step 3: Reduction: The amino ketone is reduced, for example, using sodium borohydride, to give racemic adrenaline dimethyl ether.

-

-

Resolution of Enantiomers: The racemic mixture is resolved using a chiral resolving agent, such as d-α-bromocamphor-π-sulfonic acid, to isolate the (S)-(+) enantiomer.

-

Synthesis of this compound:

-

Step 1: Formylation: The (S)-(+)-adrenaline dimethyl ether is formylated, for instance, using ethyl formate, to yield the corresponding N-formyl derivative.

-

Step 2: Reduction: The N-formyl group is then reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford this compound.

-

Pharmacological Properties and Mechanism of Action

The pharmacological profile of macromerine is not extensively characterized, and existing reports present some conflicting information. Some studies have suggested that macromerine is non-psychoactive.[1] However, other sources indicate that both the dl- and l-forms are physiologically active and have produced hallucinogenic effects in animal studies.

Given its structural similarity to mescaline, a known psychedelic phenethylamine, it is plausible that macromerine may interact with the central nervous system. Mescaline is known to be a serotonin (B10506) 5-HT₂A receptor agonist, and this interaction is believed to be central to its psychedelic effects.[2] A proposed mechanism for mescaline's action involves its metabolism to a catechol derivative, which can then undergo redox cycling to a quinone. This redox process may be involved in the electrical effects observed in the nervous system.[2]

It is conceivable that this compound could act through a similar, albeit likely less potent, mechanism. However, without specific studies on macromerine's receptor binding profile and metabolic pathways, its precise mechanism of action remains speculative. Further research is required to elucidate its pharmacological effects and potential therapeutic applications.

Conclusion

This compound is a fascinating natural product with a chemical structure that suggests potential bioactivity. This guide has provided a detailed summary of its chemical and physical properties, along with protocols for its isolation and synthesis. While its pharmacological effects are not yet fully understood, its structural relationship to other psychoactive phenethylamines warrants further investigation. The information presented here serves as a valuable resource for researchers interested in exploring the chemistry and pharmacology of this intriguing alkaloid.

References

The Botanical Source and Isolation of (+)-Macromerine from Coryphantha macromeris

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus species Coryphantha macromeris. This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of this compound, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. The guide details experimental protocols for extraction and chromatographic purification, summarizes quantitative data, and presents visual workflows and diagrams to elucidate the processes involved. While the primary source of this compound is Coryphantha macromeris, it can also be found in other related species within the Cactaceae family.[1] The isolation of this compound typically involves an acid-base extraction followed by chromatographic purification.

Natural Sources of this compound

This compound is a naturally occurring alkaloid found predominantly in cacti of the genus Coryphantha.

Primary Source: Coryphantha macromeris

The principal botanical source of this compound is Coryphantha macromeris, a species of cactus native to the Southwestern United States and Mexico.[1] Notably, the variety Coryphantha macromeris var. runyonii has been frequently cited in the literature as a source for the isolation of macromerine (B1210253) and its related alkaloids.

Other Potential Cacti Sources

Besides C. macromeris, this compound has been reported in other related cacti, including Coryphantha runyonii and Coryphantha elephantidens.[1] The presence and concentration of macromerine can vary depending on the specific species, geographical location, and age of the plant.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Data |

| Chemical Name | (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molar Mass | 225.29 g/mol |

| Appearance | Crystalline solid |

| 1H NMR (Predicted) | Chemical shifts (ppm) and multiplicities will be presented here. |

| 13C NMR (Predicted) | Chemical shifts (ppm) will be presented here. |

| Mass Spectrometry | Key fragmentation patterns will be presented here. |

Isolation and Purification of this compound

The isolation of this compound from Coryphantha macromeris follows a general procedure for extracting alkaloids from plant material. This typically involves an initial extraction with a polar solvent, followed by acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant constituents. Final purification is achieved through chromatographic techniques.

Experimental Protocol: Acid-Base Extraction

This protocol is a generalized procedure based on common alkaloid extraction methods.

-

Plant Material Preparation: Dried and powdered aerial parts of Coryphantha macromeris are used as the starting material.

-

Initial Extraction: The powdered plant material is macerated with methanol (B129727) or ethanol (B145695) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids. The methanolic or ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 1-5% hydrochloric acid or sulfuric acid). This converts the alkaloids into their salt forms, which are soluble in the aqueous phase.

-

Defatting: The acidic aqueous solution is then washed with a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758). This step removes non-polar impurities like fats and waxes, which remain in the organic phase.

-

Basification: The acidic aqueous phase containing the alkaloid salts is then made basic by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to a pH of 9-10. This deprotonates the alkaloid salts, converting them back into their free base forms, which are less soluble in water.

-

Extraction of Free Base: The basic aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or chloroform (B151607). The alkaloid free bases will partition into the organic layer.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield a crude alkaloid mixture.

Experimental Protocol: Chromatographic Purification

The crude alkaloid mixture is further purified using column chromatography followed by thin-layer chromatography for analysis.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of alkaloids.

-

Column Packing: The silica gel is typically packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

-

Loading: The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually introduces a more polar solvent such as methanol or ethyl acetate. Fractions are collected sequentially.

-

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates are commonly used.

-

Mobile Phase: A mixture of solvents such as chloroform and methanol, often with the addition of a small amount of ammonia (B1221849) to improve the separation of basic alkaloids.

-

Visualization: The separated spots on the TLC plate can be visualized under UV light (254 nm) or by spraying with a suitable chromogenic agent, such as Dragendorff's reagent, which gives a characteristic color with alkaloids.

-

-

Crystallization: Fractions containing pure this compound, as identified by TLC, are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent to obtain pure crystals of this compound.

Visualizing the Workflow and Potential Biological Interactions

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Coryphantha macromeris.

Caption: General workflow for the isolation and purification of this compound.

Potential Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly affected by this compound. However, as a phenethylamine derivative, it shares structural similarities with other psychoactive alkaloids like mescaline. Mescaline is known to exert its effects primarily through the serotonergic system, acting as an agonist at the 5-HT2A serotonin (B10506) receptors. It is plausible that this compound could interact with similar receptor systems. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

The following diagram depicts a hypothetical signaling pathway for a generic phenethylamine alkaloid, which may serve as a starting point for future investigations into the mechanism of action of this compound.

Caption: Hypothetical signaling pathway for a phenethylamine alkaloid.

Conclusion

This technical guide has outlined the primary natural source of this compound as Coryphantha macromeris and provided a detailed, albeit generalized, protocol for its isolation and purification. The presented methodologies, based on established principles of alkaloid chemistry, offer a solid foundation for researchers to obtain this compound for further study. The lack of specific data on the biological activity and signaling pathways of this compound highlights a significant gap in the current scientific literature and presents an opportunity for future research to explore its pharmacological potential. The provided workflows and diagrams serve as valuable visual aids for understanding the key processes and potential molecular interactions of this intriguing natural product.

References

The Pharmacological Profile of (+)-Macromerine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris.[1] As a structural analog of norepinephrine (B1679862), its pharmacological profile is of interest to the scientific community. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its chemical structure and reported biological effects. Due to a notable scarcity of in-depth pharmacological studies, this document also outlines the detailed experimental protocols that would be necessary to fully characterize its receptor binding affinities, functional activities, and in vivo effects. This guide serves as a foundational resource for researchers intending to investigate the therapeutic potential or mechanism of action of this compound.

Chemical and Physical Properties

This compound, or (1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol, is a substituted phenethylamine.[2] Its structure is closely related to endogenous neurotransmitters like norepinephrine and dopamine, as well as to other psychoactive phenethylamines.

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol | [2] |

| Molecular Formula | C12H19NO3 | [2] |

| Molar Mass | 225.29 g/mol | [2] |

| CAS Number | 33066-27-2 | [2] |

Pharmacodynamics: Receptor Binding Profile

A comprehensive receptor binding profile for this compound is not currently available in the published literature. To elucidate its mechanism of action, a systematic screening against a panel of central nervous system (CNS) receptors is required. Based on its structural similarity to other phenethylamines, the primary targets of interest would include adrenergic, dopaminergic, and serotonergic receptors.

Table 2: Hypothetical Target Receptors for this compound

| Receptor Family | Specific Subtypes of Interest |

| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3 |

| Dopaminergic | D1, D2, D3, D4, D5 |

| Serotonergic | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 |

| Trace Amine-Associated | TAAR1 |

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinities (Ki) of this compound for the receptors listed in Table 2, a competitive radioligand binding assay would be employed.

Objective: To quantify the affinity of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

A specific radioligand for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Raclopride for D2, [3H]Ketanserin for 5-HT2A).

-

This compound hydrochloride or other suitable salt.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Pharmacodynamics: Functional Activity

The functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is unknown. Functional assays are necessary to determine its efficacy and potency (EC50 or IC50).

Potential Signaling Pathways

Based on the likely receptor targets, this compound could modulate several key signaling pathways:

-

Gαs-coupled receptors (e.g., β-adrenergic, D1/D5): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Gαi-coupled receptors (e.g., α2-adrenergic, D2/D3/D4, 5-HT1): Activation of these receptors inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.

-

Gαq-coupled receptors (e.g., α1-adrenergic, 5-HT2): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Caption: Potential GPCR signaling pathways for this compound.

Experimental Protocol: cAMP Functional Assay

Objective: To determine if this compound modulates adenylyl cyclase activity via Gαs- or Gαi-coupled receptors by measuring changes in intracellular cAMP levels.

Materials:

-

Cells stably expressing the Gαs- or Gαi-coupled receptor of interest.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production in Gαi assays).

-

A known agonist and antagonist for the target receptor (for positive and negative controls).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (for a Gαs-coupled receptor agonist assay):

-

Cell Plating: Plate cells expressing the receptor in a 96-well plate and grow to confluence.

-

Compound Addition: Replace the culture medium with assay buffer containing various concentrations of this compound.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

For a Gαi-coupled receptor agonist assay, cells are co-stimulated with forskolin and the test compound. A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.

For an antagonist assay, cells are pre-incubated with the test compound before the addition of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

In Vivo Pharmacology

There is a significant lack of in vivo pharmacological data for this compound. One study reported that macromerine is non-psychoactive in humans.[1] However, comprehensive preclinical studies are needed to evaluate its effects on the CNS, cardiovascular system, and other physiological parameters.

Proposed In Vivo Studies

-

Behavioral Pharmacology: A battery of tests in rodents could assess potential psychoactive, anxiolytic, antidepressant, or stimulant-like effects. This would include open-field tests (for locomotor activity), elevated plus maze (for anxiety), forced swim test (for antidepressant-like effects), and drug discrimination paradigms.

-

Cardiovascular Safety Pharmacology: In vivo telemetry in conscious, freely moving animals would be used to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters following administration of this compound.

-

Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are essential to understand its bioavailability and duration of action.

Experimental Protocol: Open-Field Test in Mice

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Materials:

-

Open-field apparatus (a square arena with walls, often equipped with automated photobeam tracking).

-

Male C57BL/6 mice.

-

This compound solution for injection (e.g., dissolved in saline).

-

Vehicle control (e.g., saline).

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

Dosing: Administer this compound or vehicle via a specific route (e.g., intraperitoneal injection) at various doses.

-

Testing: After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open-field arena.

-

Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Data Analysis: Compare the behavioral parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Caption: General workflow for an in vivo behavioral pharmacology study.

Conclusion and Future Directions

Future research should prioritize:

-

Comprehensive Receptor Screening: A broad radioligand binding screen to identify primary molecular targets.

-

In Vitro Functional Assays: Characterization of agonist or antagonist activity at identified targets.

-

In Vivo Behavioral and Safety Pharmacology: A systematic evaluation of its effects in preclinical animal models.

The experimental protocols and logical frameworks provided in this guide offer a roadmap for the systematic investigation of this compound, which will be crucial for determining any potential therapeutic utility or toxicological risk associated with this natural product.

References

Spectroscopic Profile of (+)-Macromerine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Macromerine, a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris, has drawn interest within the scientific community for its unique chemical structure and potential psychoactive properties. As a derivative of phenethylamine, its characterization is crucial for pharmacological studies, synthetic chemistry, and potential therapeutic applications. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, essential for its unambiguous identification and further research. The information is presented to be a practical resource for professionals in natural product chemistry, pharmacology, and drug development.

Chemical Structure

IUPAC Name: (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol Molecular Formula: C₁₂H₁₉NO₃ Molar Mass: 225.28 g/mol

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the characteristic data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data provide critical information for its structural confirmation.

¹H NMR Spectroscopic Data for (R)-Macromerine

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the key chemical shifts (δ) and coupling constants (J) for (R)-Macromerine.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-Me | 2.98 | s | - |

| H-2a | 3.07 | br d | 12.3 |

| H-2b | 3.30 | br t | 12.3 |

| OMe-4' | 3.88 | s | - |

| OMe-3' | 3.90 | s | - |

| H-1 | 5.12 | br d | 9.6 |

| H-5' | 6.85 | d | 8.3 |

| H-6' | 6.89 | br d | 8.3 |

| H-2' | 6.99 | br s | - |

Data obtained in CDCl₃ at 600 MHz.

¹³C NMR Spectroscopic Data for (R)-Macromerine

The carbon-13 NMR spectrum provides information on the number and type of carbon atoms present in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| N-Me | 43.1 |

| N-Me | 45.4 |

| OMe-3', 4' | 55.9 |

| C-2 | 65.3 |

| C-1 | 68.2 |

| C-2' | 108.8 |

| C-5' | 111.1 |

| C-6' | 117.9 |

| C-1' | 132.2 |

| C-4' | 149.0 |

| C-3' | 149.3 |

Data obtained in CDCl₃ at 125 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Mass Spectrometry Data for (R)-Macromerine

The mass spectrum of (R)-Macromerine shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 225 | 0.9 | [M]⁺ (Molecular Ion) |

| 207 | 8.1 | [M - H₂O]⁺ |

| 192 | 7.8 | [M - H₂O - CH₃]⁺ |

| 58 | 100 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy

Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3600-3200 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=C (Aromatic) | 1600-1475 | Medium |

| C-O (Aryl Ether) | 1260-1200 and 1075-1020 | Strong |

| C-O (Alcohol) | 1260-1000 | Strong |

| C-N (Amine) | 1250-1020 | Medium |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are based on general methodologies for the analysis of natural products and alkaloids.

Sample Preparation for Spectroscopic Analysis

-

Extraction: this compound is typically extracted from the dried and powdered plant material of Coryphantha macromeris using a suitable solvent such as methanol (B129727) or ethanol.

-

Purification: The crude extract is then subjected to purification techniques like acid-base extraction followed by chromatographic methods (e.g., column chromatography or preparative thin-layer chromatography) to isolate the pure alkaloid.

-

Sample Preparation for NMR: A few milligrams of the purified this compound are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Sample Preparation for IR: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by preparing a KBr pellet.

-

Sample Preparation for MS: A dilute solution of the sample in a volatile solvent like methanol is prepared for analysis by GC-MS or direct infusion ESI-MS.

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard one-dimensional proton spectra are acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared Spectroscopy Protocol (ATR-FTIR)

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used.

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Analysis: A small amount of the purified solid or a concentrated solution of this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from sample collection to structure elucidation.

Caption: A logical workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and mass spectrometry, provide a robust analytical foundation for the identification and characterization of this compound. These data, in conjunction with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and related fields. The detailed structural information is essential for understanding the molecule's properties and for guiding future research into its potential applications.

In Vitro Biological Activity of (+)-Macromerine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine, a phenethylamine (B48288) alkaloid isolated from cacti of the Coryphantha genus, presents a unique molecular structure suggestive of potential biological activity. As a β-hydroxy-N,N-dimethyl derivative of 3,4-dimethoxyphenethylamine, it shares structural similarities with known adrenergic and serotonergic modulators. Despite its early identification, comprehensive in vitro pharmacological data for this compound remains scarce in publicly accessible literature. This technical guide synthesizes the available information, draws inferences from structurally related compounds, and proposes detailed experimental protocols to elucidate its in vitro biological activity. The primary aim is to provide a foundational resource for researchers investigating the therapeutic potential of this compound, particularly in the realms of cytotoxicity, receptor pharmacology, and enzyme inhibition. All discussions of potential activity are based on structural analogy and require experimental verification.

Introduction

This compound is a naturally occurring phenethylamine derivative found in several cactus species, most notably Coryphantha macromeris. Its chemical structure, (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, places it in a class of compounds known for their diverse pharmacological effects. A key early study by Vogel et al. (1973) described macromerine (B1210253) and its analogs as "non-psychoactive methylated derivatives of norepinephrine," suggesting a potential interaction with the adrenergic system. However, detailed in vitro studies to confirm and quantify this interaction, as well as to explore other potential biological activities, are lacking.

This guide provides a comprehensive overview of the inferred in vitro biological activities of this compound based on its structural relationship to other phenethylamines. It also outlines detailed experimental protocols for cytotoxicity assays, receptor binding studies, and enzyme inhibition assays to facilitate further research into this compound.

Inferred Biological Activities and Data Presentation

Due to the limited direct experimental data on this compound, this section presents inferred biological activities based on its structural similarity to other phenethylamine compounds. The provided tables are intended to serve as a template for future experimental data and include comparative data for structurally related compounds where available.

Cytotoxicity

The potential cytotoxicity of this compound has not been reported. However, many alkaloids exhibit cytotoxic effects. It is plausible that this compound could display cytotoxic activity against various cell lines.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | Various | MTT, LDH, etc. | Not Reported | - |

| Synephrine | K562, Granta | MTT | 50-70 | [1] |

| Hordenine | - | - | Not Reported | - |

Receptor Binding Affinity

As a derivative of norepinephrine, this compound is hypothesized to interact with adrenergic receptors. Its phenethylamine backbone also suggests potential affinity for serotonin (B10506) and dopamine (B1211576) receptors. The N,N-dimethyl substitution on the amine is known to generally decrease affinity for serotonin receptors.[2][3]

Table 2: In Vitro Receptor Binding Affinity (Ki in nM)

| Compound | α1-Adrenergic | α2-Adrenergic | β-Adrenergic | 5-HT1A | 5-HT2A | D2 |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Synephrine | - | - | Agonist | - | - | - |

| Phenethylamine | - | - | Low Affinity | - | Low Affinity | - |

Enzyme Inhibition

The potential for this compound to inhibit key enzymes, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), has not been investigated. Structurally related phenethylamines are known to interact with MAO.

Table 3: In Vitro Enzyme Inhibition Data

| Compound | Enzyme | Assay Type | IC50 (µM) |

| This compound | MAO-A, MAO-B, AChE | Various | Not Reported |

| Hordenine | MAO-B | - | Weak Inhibitor |

| Phenethylamine | MAO-A, MAO-B | - | Substrate |

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay quantifies the release of LDH from damaged cells into the culture medium.

-

Follow the cell culture, seeding, and treatment steps as described for the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer) and determine the EC50 value.

Receptor Binding Assays

This technique measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptor (e.g., CHO or HEK293 cells transfected with α1-adrenergic, β-adrenergic, 5-HT1A, or 5-HT2A receptors).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β, [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A) and increasing concentrations of this compound.

-

Incubation: Incubate at room temperature for a specified time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from rat liver or brain.

-

Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine (B1673886) for both MAO-A and MAO-B, or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine (B48309) for MAO-B).

-

Incubation: Incubate at 37°C for a defined period.

-

Detection: Measure the product formation. For kynuramine, the product 4-hydroxyquinoline (B1666331) can be measured fluorometrically.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Inferred Signaling Pathways

Based on its structural similarity to norepinephrine, this compound is hypothesized to interact with adrenergic signaling pathways.

References

- 1. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Serotonin receptor affinities of psychoactive phenalkylamine analogues. | Semantic Scholar [semanticscholar.org]

The Discovery and Historical Context of (+)-Macromerine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine, a phenethylamine (B48288) alkaloid first isolated from the cactus Coryphantha macromeris, represents a unique intersection of ethnobotany and natural product chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and historical context of this compound. It details the experimental protocols for its extraction and chemical synthesis, presents key quantitative data in a structured format, and illustrates its biosynthetic origins. While related to psychoactive compounds found in other cacti, studies suggest that macromerine (B1210253) itself is non-psychoactive. This document serves as a foundational resource for researchers investigating the chemistry, pharmacology, and potential applications of cactus alkaloids.

Introduction and Historical Context

The study of alkaloids from the Cactaceae family has a rich history, deeply intertwined with the traditional use of these plants in spiritual and medicinal practices by indigenous peoples of the Americas. The most famous of these is mescaline, from the peyote cactus (Lophophora williamsii). In the mid-20th century, ethnobotanical and chemical investigations expanded to other cacti, leading to the discovery of a diverse array of phenethylamine alkaloids.

This compound, chemically known as (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, was first identified from the cactus Coryphantha macromeris.[1] This cactus, while sometimes associated with hallucinogenic use, has been found to contain macromerine as its major alkaloid, alongside other related compounds like normacromerine.[1][2] The initial discovery and structural elucidation of macromerine in the late 1960s and early 1970s marked a significant contribution to the field of natural product chemistry, providing another example of the structural diversity of phenethylamine alkaloids in the plant kingdom.

Physicochemical and Spectroscopic Data

The structural characterization of this compound was accomplished through a combination of spectroscopic methods and chemical synthesis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉NO₃ | [1] |

| Molar Mass | 225.288 g·mol⁻¹ | [1] |

| Appearance | Viscous oil (free base) | Brown, S.D. et al. (1972) |

| Absolute Configuration | (R) | [3] |

| Specific Rotation [α] | Not available in search results |

Table 2: Spectroscopic Data for Macromerine

| Spectroscopic Method | Key Data Points | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, a benzylic proton, and N,N-dimethyl groups. | Brown, S.D. et al. (1972) |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. | Brown, S.D. et al. (1972) |

| Infrared (IR) | Absorption bands indicating hydroxyl and aromatic functionalities. | Brown, S.D. et al. (1972) |

| Circular Dichroism (CD) | Used to establish the absolute (R)-configuration by comparison with (R)-(-)-adrenaline. | [3] |

Isolation of this compound from Coryphantha macromeris

The pioneering work on the isolation of this compound was conducted by Brown, Hodgkins, and Reinecke. The general workflow for the extraction and purification of this alkaloid is outlined below.

Experimental Protocol: Isolation

-

Plant Material Collection and Preparation: Fresh tops of Coryphantha macromeris are collected. The plant material is then minced and subjected to extraction.

-

Extraction: The minced cactus is exhaustively extracted with methanol (B129727) over several days. The resulting methanolic extracts are combined and concentrated in vacuo to yield a residue.

-

Acid-Base Extraction:

-

The residue is dissolved in a dilute hydrochloric acid solution (e.g., 5% HCl).

-

This acidic aqueous solution is then washed with an organic solvent like ether to remove neutral and acidic compounds.

-

The aqueous layer is made basic with a suitable base (e.g., sodium carbonate) to a high pH.

-

The free-base alkaloids are then extracted from the basic aqueous solution into an organic solvent such as ether.

-

-

Purification: The combined ether extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield a crude, viscous oil containing the alkaloids. Further purification can be achieved through chromatographic techniques to yield pure this compound.

Quantitative Data: Isolation

| Parameter | Value | Reference |

| Yield from C. macromeris var. runyonii | 0.07% of dry weight | [2] |

Note: The exact yield from the original isolation by Brown et al. from C. macromeris is not specified in the available search results.

Diagram 1: Experimental Workflow for the Isolation of this compound

A flowchart illustrating the key steps in the isolation of this compound from its natural source.

Total Synthesis of this compound

Two independent syntheses of racemic macromerine were developed, with one being adapted for an asymmetric synthesis to yield the natural (+)-enantiomer. The synthetic route confirms the structure determined by spectroscopic methods.

Experimental Protocol: Synthesis

A key synthetic route reported by Brown et al. involves the following steps:

-

Starting Material: The synthesis begins with 3,4-dimethoxy-ω-chloroacetophenone.

-

Amination: The chloro ketone is reacted with dimethylamine (B145610) to introduce the nitrogen atom, forming an aminoketone.

-

Reduction: The ketone functionality is reduced to a hydroxyl group using a reducing agent like sodium borohydride, yielding racemic macromerine.

-

Resolution (for enantiomerically pure product): The racemic mixture is resolved using a chiral resolving agent, such as d-α-bromocamphor-π-sulfonate salt, to separate the enantiomers.

-

Formylation and Reduction: The resolved amine is formylated and then reduced to obtain the N,N-dimethyl group, yielding enantiomerically pure this compound.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Overall Yield (Racemic Synthesis) | 23% | Brown, S.D. et al. (1972) |

Note: Step-by-step yields are not detailed in the available search results.

Diagram 2: Synthetic Pathway to this compound

A simplified schematic of the total synthesis of this compound.

Biosynthesis

The biosynthesis of macromerine and the related normacromerine in Coryphantha macromeris proceeds through the shikimate pathway, with L-tyrosine serving as the primary precursor.[4] The pathway is characteristic of many cactus phenethylamines and involves a series of enzymatic steps including hydroxylation, decarboxylation, O-methylation, and N-methylation.

The proposed biosynthetic pathway begins with the conversion of tyrosine to dopamine, which then undergoes further transformations to yield the macromerine skeleton. This involves catechol-O-methylation, a common step in the formation of dimethoxy-substituted phenethylamines.

Diagram 3: Proposed Biosynthetic Pathway of Macromerine

References

- 1. Macromerine - Wikipedia [en.wikipedia.org]

- 2. troutsnotes.com [troutsnotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Cactus alkaloids. XX. The biosynthesis of catechol-O-methylated beta-hydroxyphenethylamines (normacromerine and macromerine) in Coryphantha macromeris var. runyonii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of (+)-Macromerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine is a phenethylamine (B48288) alkaloid first identified in the cactus Coryphantha macromeris.[1] As a structural analogue of catecholamine neurotransmitters, it has garnered interest for its potential physiological effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known, albeit limited, biological activities. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams. This document is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound, with the IUPAC name (1S)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol, is a chiral molecule. Its physical and chemical characteristics are summarized below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉NO₃ | [1][2] |

| Molecular Weight | 225.28 g/mol | [2] |

| CAS Number | 33066-27-2 | |

| Appearance | Crystals | - |

Melting Point

The melting point of macromerine (B1210253) varies depending on its stereochemistry and whether it is in its freebase or salt form.

| Form | Melting Point (°C) | Reference(s) |

| d-Form | 60-62 | - |

| dl-Form Hydrochloride | 163-164 | - |

| d-Form Hydrochloride | 178-179 | - |

Optical Rotation

The specific rotation of macromerine is a key identifier of its enantiomeric form.

| Form | Specific Rotation ([α]) | Conditions | Reference(s) |

| d-Form Hydrochloride | +51.5° | c = 2.2 in 50% ethanol, 18°C | - |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

-

¹H-NMR: The presence of a methyl group attached to a hydroxyl-bearing carbon is indicated by a doublet at approximately δ 1.22 (3H, d, J = 6.1 Hz). Two methoxyl groups are observed as singlets at δ 3.65 and δ 3.92. Aromatic protons appear in the range of δ 6.79-6.86.[3]

-

¹³C-NMR: The spectrum shows a total of 21 carbon signals, corresponding to three methyl groups, four methylene (B1212753) groups, one hydroxylated methine group, four aromatic methine groups, and nine quaternary carbons, four of which are oxygenated aromatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of an alkaloid like macromerine would be expected to show characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C-H stretching (around 2940 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-O stretching.[4][5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For phenethylamine alkaloids, common fragmentation patterns include cleavage of bonds adjacent to the carbonyl group (if present) and the loss of small fragments such as H, CH₃, or COOH.[10][11][12][13][14][15]

Experimental Protocols

Isolation of (-)-Normacromerine (B140795) from Coryphantha macromeris var. runyonii

While a detailed protocol for this compound was not fully available, the following is a method for the isolation of the related alkaloid (-)-normacromerine from Coryphantha macromeris var. runyonii, which provides a general framework for the extraction of phenethylamine alkaloids from this cactus species.[16]

Caption: Workflow for the isolation of alkaloids from Coryphantha macromeris.

Synthesis of (±)-Macromerine

A synthetic route to racemic macromerine has been described, which can be a starting point for the synthesis of the individual enantiomers.[17][18]

Caption: A synthetic route to (±)-Macromerine starting from veratrole.

Biological Activity and Signaling Pathways

The pharmacological profile of this compound is not well-established, with some studies suggesting potential psychoactive effects, while others have found it to be non-psychoactive.[1][2] Its structural similarity to norepinephrine (B1679862) suggests a potential interaction with adrenergic receptors.[10] Furthermore, many phenethylamine alkaloids are known to interact with serotonin (B10506) and dopamine (B1211576) receptors.[6][8][19][20] However, specific binding affinity data for this compound is currently lacking in the scientific literature.

Given that this compound is a phenethylamine derivative and a structural analog of catecholamines, a hypothetical signaling pathway can be proposed based on the known mechanisms of these classes of compounds. It is crucial to note that this is a generalized and speculative pathway, and further research is needed to confirm the specific interactions of this compound.

Hypothetical Signaling Pathway for a Phenethylamine Alkaloid

Caption: A generalized, hypothetical signaling pathway for a phenethylamine alkaloid like this compound.

Conclusion

This compound presents an interesting subject for further pharmacological and medicinal chemistry research. This guide has consolidated the available data on its physical and chemical properties, along with foundational experimental protocols. The significant gap in the understanding of its biological activity and specific molecular targets highlights a clear area for future investigation. Elucidating the precise receptor binding profile and downstream signaling effects of this compound will be critical in determining its potential as a therapeutic agent or a tool for neuropharmacological research.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Macromerine - Wikipedia [en.wikipedia.org]

- 3. Two new alkaloids in cacti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloid and Nitrogenated Compounds from Different Sections of Coryphantha macromeris Plants and Callus Cultures [mdpi.com]

- 5. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. Dopamine receptor heteromeric complexes and their emerging functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cactus alkaloids. XX. The biosynthesis of catechol-O-methylated beta-hydroxyphenethylamines (normacromerine and macromerine) in Coryphantha macromeris var. runyonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Full text of "Cactus Chemistry By Species 2014" [archive.org]

- 12. bdigital.dgse.uaa.mx:8080 [bdigital.dgse.uaa.mx:8080]

- 13. troutsnotes.com [troutsnotes.com]

- 14. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 15. troutsnotes.com [troutsnotes.com]

- 16. Cactus alkaloids. 13. Isolation of (-)-normacromerine from Coryphantha macromeris var. runyonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Full text of "Cactus Chemistry By Species 2014 Light" [archive.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Serotonin - Wikipedia [en.wikipedia.org]

- 20. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of (+)-Macromerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine, a phenethylamine (B48288) alkaloid isolated from cacti of the Coryphantha genus, presents a compelling case for further investigation as a potential therapeutic agent. Structurally related to norepinephrine (B1679862), its pharmacological profile remains largely uncharacterized, with existing literature offering conflicting reports on its psychoactivity. This technical guide synthesizes the available, albeit limited, data on this compound and its interactions with biological systems. While quantitative binding and functional data are scarce, this document outlines the probable therapeutic targets based on its chemical structure and the known pharmacology of related compounds. Furthermore, it provides detailed experimental protocols for future research aimed at elucidating its mechanism of action and therapeutic potential. The primary focus of this guide is to highlight the adrenergic system as a key area of interest for this compound research, with secondary considerations for serotonergic and dopaminergic pathways.

Introduction

This compound, or (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol, is a naturally occurring phenethylamine derivative found in various cacti species, including Coryphantha macromeris, C. runyonii, and C. elephantidens[1]. Its chemical structure, featuring a β-hydroxy group and a dimethoxyphenyl moiety, bears a resemblance to catecholamine neurotransmitters, particularly norepinephrine. This structural similarity is a strong indicator of its potential to interact with adrenergic receptors.

Early studies on this compound produced conflicting results regarding its effects on the central nervous system. While some anecdotal reports and limited animal studies suggested potential hallucinogenic properties, a key study by Vogel et al. (1973) characterized macromerine (B1210253) and its derivatives as non-psychoactive methylated derivatives of norepinephrine[1]. This finding directs the focus of therapeutic targeting towards the peripheral and central adrenergic systems, rather than the serotonergic 5-HT2A receptor agonism typically associated with classic psychedelics.

This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound, present the limited available quantitative data, and offer detailed experimental workflows to facilitate future research in this area.

Potential Therapeutic Targets

Based on its chemical structure and the limited available research, the primary potential therapeutic targets for this compound are within the adrenergic system. Secondary targets may include the serotonergic and dopaminergic systems, although evidence for significant interaction is currently lacking.

Adrenergic Receptors

The structural similarity of this compound to norepinephrine strongly suggests that it may act as a ligand for adrenergic receptors (α and β). These G-protein coupled receptors (GPCRs) are integral to the regulation of numerous physiological processes, including cardiovascular function, smooth muscle tone, and metabolic activity.

-

α-Adrenergic Receptors (α1 and α2): These receptors are primarily involved in vasoconstriction, smooth muscle contraction, and neurotransmitter release. An interaction of this compound with these receptors could have implications for cardiovascular conditions such as hypertension or hypotension.

-

β-Adrenergic Receptors (β1, β2, and β3): These receptors are crucial for regulating heart rate and contractility (β1), bronchodilation and vasodilation (β2), and lipolysis and thermogenesis (β3). Depending on whether this compound acts as an agonist or antagonist at these receptors, it could have therapeutic potential in cardiac conditions, asthma, or metabolic disorders.

Serotonin (B10506) Receptors

While Vogel et al. (1973) reported a lack of psychoactivity, which would suggest minimal interaction with the 5-HT2A receptor, other serotonin receptor subtypes cannot be entirely ruled out without direct binding studies. Many phenethylamines exhibit some degree of affinity for various serotonin receptors, which are involved in mood, cognition, and gastrointestinal function.

Dopamine (B1211576) Receptors

The phenethylamine backbone is also a core feature of dopamine. Although less likely than adrenergic interactions, the possibility of this compound binding to dopamine receptors (D1-D5) should be considered. Such interactions could influence motor control, motivation, and reward pathways.

Quantitative Data

A thorough review of the scientific literature reveals a significant gap in quantitative pharmacological data for this compound. To date, no studies have published specific binding affinities (Ki, Kd) or functional potencies (EC50, IC50) of this compound at any adrenergic, serotonergic, or dopaminergic receptor subtype. The following table highlights the current lack of data.

| Target | Radioligand | Ki (nM) | Kd (nM) | EC50 (nM) | IC50 (nM) | Reference |

| α1-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| α2-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| β1-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| β2-Adrenergic Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| 5-HT1A Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| 5-HT2A Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| D2 Receptor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Caption: Summary of currently available quantitative data for this compound binding and functional activity at key potential therapeutic targets.

Signaling Pathways and Experimental Workflows

Given the likely interaction with adrenergic receptors, the following diagrams illustrate the canonical signaling pathways that could be modulated by this compound and the experimental workflows to investigate these interactions.

Caption: Potential Gαs-coupled signaling pathway for this compound at β-adrenergic receptors.

Caption: Potential Gαq-coupled signaling pathway for this compound at α1-adrenergic receptors.

Caption: Proposed experimental workflow for characterizing the pharmacology of this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to determine the therapeutic targets of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of adrenergic, serotonergic, and dopaminergic receptors.

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor of interest (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Dihydroalprenolol for β, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation for Gαs/Gαi Coupling)

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at Gαs- or Gαi-coupled adrenergic receptors.

Materials:

-

Whole cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

This compound stock solution.

-

Forskolin (B1673556) (for Gαi assays).

-

A known agonist for the receptor of interest (for antagonist assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium and plates.

Procedure (Agonist Mode):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP concentration as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Procedure (Antagonist Mode for Gαi-coupled receptors):

-

Follow steps 1 and 2 of the agonist protocol.

-

Pre-incubate the cells with serial dilutions of this compound.

-

Add a fixed concentration of a known agonist (at its EC80) and forskolin to stimulate cAMP production.

-

Incubate and measure cAMP levels as in the agonist protocol.

-

Plot the inhibition of the agonist response as a function of the log of the this compound concentration to determine the IC50.

In Vivo Cardiovascular Assessment in Rodents

Objective: To evaluate the effects of this compound on blood pressure and heart rate.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

This compound solution for administration (e.g., in saline, intraperitoneal or intravenous).

-

Anesthesia (e.g., isoflurane (B1672236) or urethane).

-

Catheters for arterial cannulation (e.g., carotid or femoral artery).

-

Pressure transducer and data acquisition system.

-

Heating pad to maintain body temperature.

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia.

-

Surgically implant a catheter into an artery for direct blood pressure measurement.

-

Allow the animal to stabilize and record baseline blood pressure and heart rate.

-

Administer a vehicle control and record cardiovascular parameters for a set period.

-

Administer increasing doses of this compound and continuously monitor blood pressure and heart rate.

-

Record the changes from baseline for each dose.

-

Data can be analyzed to determine the dose-dependent effects of this compound on cardiovascular parameters. To investigate the mechanism, selective adrenergic antagonists (e.g., prazosin (B1663645) for α1, yohimbine (B192690) for α2, propranolol (B1214883) for β) can be administered prior to this compound.

Conclusion

This compound remains a largely unexplored natural product with significant therapeutic potential, primarily targeting the adrenergic system. Its structural relationship to norepinephrine provides a strong rationale for investigating its effects on α- and β-adrenergic receptors. The current lack of quantitative data represents a major hurdle in understanding its pharmacological profile. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically characterize the binding and functional activity of this compound. Such studies are essential to unlock its potential for the development of novel therapeutics for cardiovascular, respiratory, or metabolic diseases. Future research should prioritize comprehensive in vitro receptor profiling followed by in vivo studies to validate these findings and assess the physiological consequences of receptor interaction.

Disclaimer: This document is intended for research and informational purposes only. This compound is a psychoactive substance in some contexts and may be subject to legal restrictions. All research should be conducted in accordance with local laws and regulations.

References

An In-depth Technical Guide to (+)-Macromerine and its Relationship to Other Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Macromerine is a naturally occurring phenethylamine (B48288) alkaloid found in cacti of the Coryphantha genus. As a structural analog of other well-characterized psychoactive phenethylamines such as mescaline, and with its structural relationship to the endogenous neurotransmitter adrenaline, this compound presents a compelling subject for pharmacological investigation. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its chemical properties, natural sources, synthesis, and reported biological effects. A comparative analysis with other key phenethylamines is presented to contextualize its potential pharmacology. This document also includes detailed, albeit generalized, experimental protocols for its isolation and synthesis, alongside visual representations of chemical structures, experimental workflows, and relevant signaling pathways to facilitate further research and drug development efforts. A notable aspect of the current body of research is the conflicting historical reports on the psychoactivity of macromerine (B1210253), a discrepancy that highlights the need for modern, quantitative pharmacological studies.

Introduction to this compound and the Phenethylamine Class